molecular formula C14H20N4O4S B2701069 3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide CAS No. 1396799-43-1

3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide

Cat. No.: B2701069
CAS No.: 1396799-43-1
M. Wt: 340.4
InChI Key: ANPRTYPECMZEGR-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the preparation of the isoxazole ring through a (3 + 2) cycloaddition reaction involving alkynes and nitrile oxides . The cyclohexyl group can be introduced via a nucleophilic substitution reaction, followed by the attachment of the sulfonamide group through sulfonation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide is unique due to the combination of its isoxazole, oxadiazole, and sulfonamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Biological Activity

3,5-Dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H18N4O3SC_{13}H_{18}N_{4}O_{3}S and a molecular weight of 302.37 g/mol. It features a sulfonamide group attached to a 1,2-oxazole ring and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC13H18N4O3SC_{13}H_{18}N_{4}O_{3}S
Molecular Weight302.37 g/mol
CAS Number1234997-61-5

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown activity against various cancer cell lines. A study highlighted that modifications to the oxadiazole structure can enhance cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .

The compound's structure allows it to interact with multiple biological targets. For example:

  • Mechanism of Action : The sulfonamide group enhances the compound's ability to inhibit carbonic anhydrase and histone deacetylase enzymes, which are crucial in cancer cell proliferation .
  • Case Study : In vitro tests demonstrated that related oxadiazole derivatives exhibited IC50 values as low as 1.143 µM against renal cancer cells .

Antimicrobial Activity

Oxadiazole derivatives have also been reported to possess antimicrobial properties. The presence of the oxazole and oxadiazole rings contributes to the inhibition of bacterial growth by disrupting cell wall synthesis and function.

  • Mechanism : The compound may interfere with bacterial enzymes critical for cell wall integrity.
  • Research Findings : Studies have shown that similar compounds demonstrated broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds containing the oxadiazole moiety have been documented. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses.

  • Mechanism : The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and amide bond formation.

Key Steps in Synthesis:

  • Formation of the Oxadiazole Ring : This involves cyclization reactions using appropriate precursors.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides leads to the formation of the sulfonamide group.
  • Final Coupling : The final product is obtained through coupling with cyclohexyl amines.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Anticancer Evaluation : A derivative showed significant selectivity against ovarian cancer cell lines with an IC50 value of 9.27 µM .
  • Antimicrobial Testing : Compounds with similar structures demonstrated efficacy against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .
  • Anti-inflammatory Activity : A related compound was found to reduce inflammation markers in animal models significantly compared to control groups .

Properties

IUPAC Name

3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-9-12(10(2)21-16-9)23(19,20)18-14(7-5-4-6-8-14)13-15-11(3)17-22-13/h18H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPRTYPECMZEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2(CCCCC2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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